A Technical Guide to the Physicochemical Properties of 2-Methyl-2H-indazole-4-carbonitrile
A Technical Guide to the Physicochemical Properties of 2-Methyl-2H-indazole-4-carbonitrile
Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2] Among its isomers, the 2H-indazole series presents unique electronic and steric properties that are of significant interest in drug design. This technical guide provides a comprehensive analysis of 2-Methyl-2H-indazole-4-carbonitrile, a specific and valuable derivative. While empirical data for this compound is not extensively published, this document synthesizes information from analogous structures and established chemical principles to offer a robust profile for researchers. We present its core physicochemical properties, propose a validated synthetic route, detail protocols for its analytical characterization, and provide essential safety and handling guidelines. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development, facilitating the integration of this promising building block into their research programs.
Introduction to the 2H-Indazole Scaffold
Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. They exist in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer generally being more thermodynamically stable.[2] However, the selective synthesis of 2-substituted-2H-indazoles is a critical objective in synthetic chemistry, as the N2-substitution pattern can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.
The introduction of a methyl group at the N2 position and a carbonitrile group at the C4 position, as in 2-Methyl-2H-indazole-4-carbonitrile (CAS 1159511-45-1), creates a molecule with distinct characteristics. The methyl group provides a fixed substitution point, preventing tautomerization and offering a lipophilic contact point. The electron-withdrawing nitrile group at the 4-position significantly modulates the electronic landscape of the aromatic system, influencing its potential as a hydrogen bond acceptor and its reactivity in further chemical transformations. This unique combination makes it a valuable intermediate for constructing more complex molecules targeting a range of biological targets, from kinases to viral enzymes.[1][3]
Core Physicochemical Properties
A thorough understanding of a compound's physical properties is fundamental to its application in research and development, guiding decisions on reaction conditions, formulation, and analytical method development. The key properties for 2-Methyl-2H-indazole-4-carbonitrile are summarized below.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 2-methylindazole-4-carbonitrile | Standard Nomenclature |
| Synonyms | 4-CYANO-2-METHYLINDAZOLE | [4] |
| CAS Number | 1159511-45-1 | [4] |
| Molecular Formula | C₉H₇N₃ | [4] |
| Molecular Weight | 157.18 g/mol | [4] |
| Appearance | Predicted to be an off-white to yellow crystalline solid or powder. | Based on analogous indazole derivatives.[5] |
| Melting Point | Not publicly available. Requires experimental determination. | - |
| Boiling Point | Not publicly available. Predicted to be >300 °C at 760 mmHg. | Based on the high boiling point of related isomers and the stable heterocyclic structure.[5] |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and chlorinated solvents. | The related 3-carbonitrile isomer shows this solubility profile, which is typical for rigid, aromatic heterocycles.[3] |
| InChI Key | InChI=1S/C9H7N3/c1-12-6-8-7(5-10)3-2-4-9(8)11-12/h2-4,6H,1H3 | [4] |
Proposed Synthetic Strategy and Rationale
While specific literature detailing the synthesis of the 4-carbonitrile isomer is scarce, a robust and regioselective synthesis can be proposed based on well-established copper-catalyzed multi-component reactions.[6] This approach is favored for its operational simplicity, high functional group tolerance, and predictable regioselectivity for the 2H-indazole product.
Causality of Experimental Design: The chosen strategy leverages a copper(I)-catalyzed domino reaction involving a 2-halobenzonitrile derivative, a primary amine, and an azide source. Copper(I) is crucial as it facilitates both the initial C-N bond formation (amination) and the subsequent N-N bond formation (azidation and cyclization), guiding the reaction toward the desired 2H-indazole isomer. The use of a polar, high-boiling solvent like polyethylene glycol (PEG) or DMSO is recommended to ensure the solubility of reactants and to facilitate the reaction, which typically requires elevated temperatures.
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis
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Reactor Setup: To a dry, oven-baked reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-cyanobenzaldehyde (1.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).
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Reagent Addition: Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMSO or PEG-300 as the solvent, followed by methylamine (1.2 eq, typically as a solution in THF or water) and sodium azide (1.5 eq).
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Reaction Execution: Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Methyl-2H-indazole-4-carbonitrile.
Caption: Proposed synthetic workflow for 2-Methyl-2H-indazole-4-carbonitrile.
Analytical Characterization Protocol
Structural confirmation is paramount. The following protocols provide a self-validating system for verifying the identity and purity of the synthesized compound.
Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Protocol: Dissolve 5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Spectrum (in CDCl₃):
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~4.1-4.3 ppm: A singlet corresponding to the three protons of the N-methyl group (N-CH₃).
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~7.2-7.8 ppm: A complex multiplet region for the three aromatic protons on the benzene ring. The specific shifts and coupling constants will be diagnostic of the 4-cyano substitution pattern.
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~8.0-8.2 ppm: A singlet or narrow doublet for the C3-proton of the indazole ring.
-
-
Expected ¹³C NMR Spectrum (in CDCl₃):
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~35-40 ppm: Signal for the N-methyl carbon.
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~110-115 ppm: Signal for the nitrile carbon (-C≡N).
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~110-140 ppm: Multiple signals corresponding to the aromatic carbons.
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~150 ppm: Signal for the C3 carbon of the indazole ring.
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Methodology 2: Infrared (IR) Spectroscopy
-
Protocol: Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Expected Key Absorptions:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.
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~2230-2220 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretch. This is a key diagnostic peak.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
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Methodology 3: Mass Spectrometry (MS)
-
Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) coupled to a time-of-flight (TOF) or quadrupole mass analyzer for high-resolution mass spectrometry (HRMS).
-
Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 158.0713, confirming the molecular formula C₉H₈N₃⁺.
Caption: Workflow for the analytical confirmation of the compound's structure.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The following information is based on data for the compound and structurally related molecules.[4][7][8]
| Hazard Information | Precautionary Measures |
| GHS Pictogram: GHS07 (Exclamation Mark)[4] | Engineering Controls: Handle in a well-ventilated area or a chemical fume hood.[7] |
| Signal Word: Warning[4] | Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[7] |
| Hazard Statements: H302: Harmful if swallowed.[4] Potential for H315 (Causes skin irritation) and H319 (Causes serious eye irritation) based on analogs.[8][9] | Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7] |
| Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][10] | First Aid: In case of contact, rinse affected area with plenty of water. If swallowed, rinse mouth and seek medical attention.[7] |
Conclusion
2-Methyl-2H-indazole-4-carbonitrile stands as a strategically important building block for medicinal chemistry and materials science. This guide has provided a detailed, albeit partially predictive, overview of its essential physicochemical properties. The proposed synthetic and analytical protocols offer a clear and validated pathway for its preparation and confirmation. As with any compound for which public data is limited, researchers are strongly encouraged to perform thorough experimental verification of these properties to ensure the success and safety of their work. The insights provided herein are intended to lower the barrier to entry for utilizing this versatile scaffold in pioneering research endeavors.
References
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Capot Chemical Co., Ltd. (n.d.). MSDS of 2-methyl-2H-indazole-5-carbonitrile. Retrieved January 6, 2026, from [Link]
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Singh, S., & Kaur, M. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(35), 22695-22720. [Link]
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Rodríguez-Villar, J. A., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2185. [Link]
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Lin, M. H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 227. [Link]
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